Increased Lipophilicity (LogP) vs. 3-Methylamino Analog 27182-64-5
3-Methylthio-5-phenylamino-1,2,4-thiadiazole exhibits a calculated LogP of 3.08, compared to a LogP of 2.32 for the direct analog 3-methylamino-5-phenyl-1,2,4-thiadiazole (CAS 27182-64-5), where the methylthio group is replaced by a methylamino group and the 5-position bears a phenyl rather than phenylamino substituent . The ΔLogP of +0.76 (approximately 33% higher lipophilicity) places the target compound in a more favorable range for passive membrane permeation and potential CNS penetration, as the optimal LogD7.4 range for blood-brain barrier crossing is generally accepted as 1–3 [1].
vs. 3-methylamino analog 2.32
ΔLogP = +0.76
| Evidence Dimension | Octanol-water partition coefficient (LogP, calculated) |
|---|---|
| Target Compound Data | LogP = 3.08 |
| Comparator Or Baseline | 3-Methylamino-5-phenyl-1,2,4-thiadiazole (CAS 27182-64-5): LogP = 2.32 |
| Quantified Difference | ΔLogP = +0.76 (target compound ~33% more lipophilic) |
| Conditions | Calculated LogP values from Chemsrc database; consistent computational method across both compounds. |
Why This Matters
A 0.76 LogP unit difference can translate to a 5–6 fold shift in octanol-water partitioning, significantly altering membrane permeability, volume of distribution, and CNS exposure; procurement of the 3-methylamino analog in place of the target compound may therefore yield substantially different pharmacokinetic behavior.
- [1] Volkova TV, Terekhova IV, Silyukov OI, Proshin AN, Bauer-Brandl A, Perlovich GL. Towards the rational design of novel drugs based on solubility, partitioning/distribution, biomimetic permeability and biological activity exemplified by 1,2,4-thiadiazole derivatives. MedChemComm. 2016;8(1):162-175. DOI: 10.1039/c6md00545d. (Discusses optimal logD range for CNS drugs.) View Source
